![molecular formula C14H25BClNO3 B1456073 [3-(1-吡咯烷基甲基)苯基]硼酸, 盐酸盐, 丙-2-醇 CAS No. 1452577-19-3](/img/structure/B1456073.png)
[3-(1-吡咯烷基甲基)苯基]硼酸, 盐酸盐, 丙-2-醇
描述
Boronic acid, [3-(1-pyrrolidinylmethyl)phenyl]-, HCl , propan-2-ol is a compound that belongs to the class of organoboron compounds. These compounds are characterized by the presence of a boron atom bonded to carbon. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling .
科学研究应用
Boronic acid, [3-(1-pyrrolidinylmethyl)phenyl]-, HCl , propan-2-ol has a wide range of applications in scientific research:
作用机制
- The primary target of this compound is likely a protein or enzyme involved in a specific biological process. Unfortunately, I couldn’t find specific information on the exact target for this particular compound. However, boronic acids are known to interact with various proteins, including proteasomes and kinases .
- The compound may inhibit enzymatic activity by binding to the active site of a target protein. For example, proteasome inhibitors based on boronic acids have been developed for cancer therapy .
Target of Action
Mode of Action
准备方法
The synthesis of boronic acid, [3-(1-pyrrolidinylmethyl)phenyl]-, HCl, propan-2-ol typically involves the reaction of 3-(1-pyrrolidinylmethyl)phenylboronic acid with hydrochloric acid in the presence of propan-2-ol. The reaction conditions often include controlled temperature and pH to ensure the stability and purity of the final product. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize yield and efficiency.
化学反应分析
Boronic acid, [3-(1-pyrrolidinylmethyl)phenyl]-, HCl , propan-2-ol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form boronic esters or borates.
Reduction: It can be reduced to form boranes.
Substitution: It participates in nucleophilic substitution reactions, particularly in the presence of palladium catalysts. Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran.
相似化合物的比较
Similar compounds to boronic acid, [3-(1-pyrrolidinylmethyl)phenyl]-, HCl, propan-2-ol include:
Phenylboronic acid: Used in similar coupling reactions but lacks the pyrrolidinylmethyl group, which can influence reactivity and selectivity.
3-(Bromomethyl)phenylboronic acid: Contains a bromomethyl group instead of a pyrrolidinylmethyl group, leading to different reactivity patterns.
2-Thienylboronic acid: Contains a thiophene ring, which can provide different electronic properties and reactivity.
The uniqueness of boronic acid, [3-(1-pyrrolidinylmethyl)phenyl]-, HCl, propan-2-ol lies in its specific structure, which imparts distinct reactivity and selectivity in various chemical reactions, making it valuable in both research and industrial applications .
属性
IUPAC Name |
propan-2-ol;[3-(pyrrolidin-1-ylmethyl)phenyl]boronic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BNO2.C3H8O.ClH/c14-12(15)11-5-3-4-10(8-11)9-13-6-1-2-7-13;1-3(2)4;/h3-5,8,14-15H,1-2,6-7,9H2;3-4H,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYCOMWJHXBWLPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)CN2CCCC2)(O)O.CC(C)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25BClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


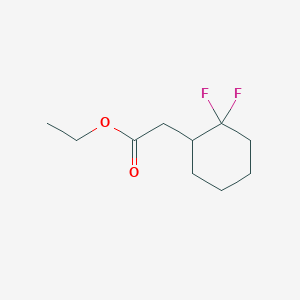
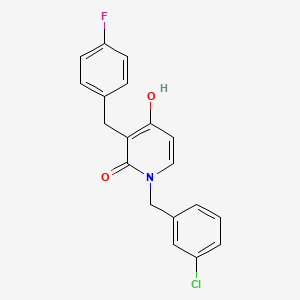
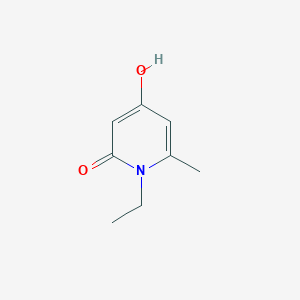


![Methyl 2-[4-hydroxy-1-(4-methylbenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]acetate](/img/structure/B1455998.png)
![1-[(2,4-Dichlorophenyl)methyl]-4-hydroxy-3-(3-phenylprop-2-enyl)pyridin-2-one](/img/structure/B1456000.png)
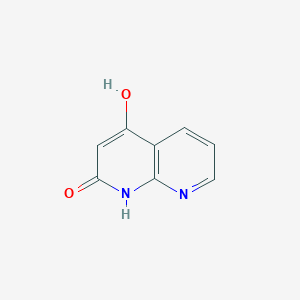

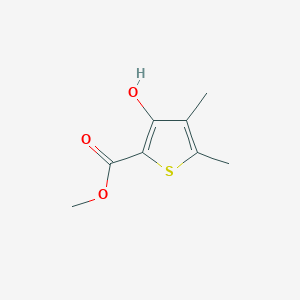

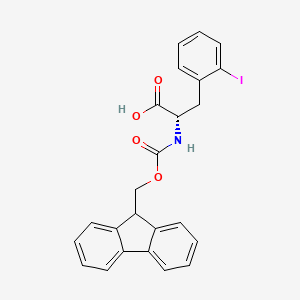
![tert-Butyl 3-(hydroxymethyl)-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B1456011.png)
![1,9-Diazaspiro[5.5]undecane-3-carboxylic acid tert-butyl ester](/img/structure/B1456012.png)
